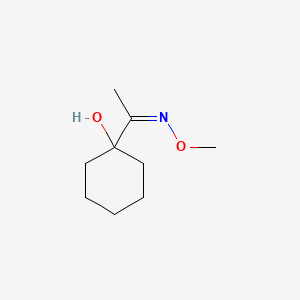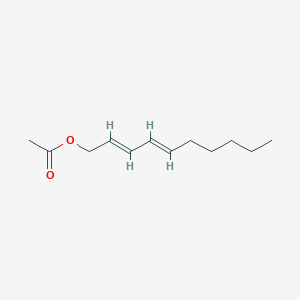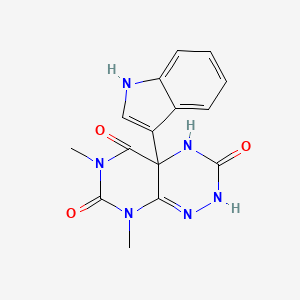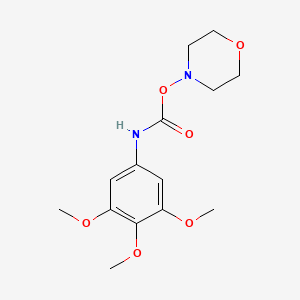
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((((3,4,5-trimethoxyphenyl)amino)carbonyl)oxy)-: is a complex organic compound that features a morpholine ring substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound , the synthesis can be achieved through the following steps:
Formation of the Intermediate: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the morpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the 3,4,5-trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can lead to deoxygenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to these targets, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
- Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Morpholine, 4-((3,4,5-trimethoxyphenyl)methyl)-
Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in the compound provides unique binding properties and enhances its biological activity compared to other morpholine derivatives. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
68061-27-8 |
|---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
morpholin-4-yl N-(3,4,5-trimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O6/c1-18-11-8-10(9-12(19-2)13(11)20-3)15-14(17)22-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
OPBAKSKUNUAENB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)ON2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


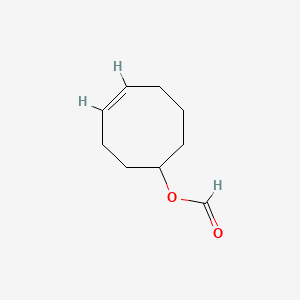
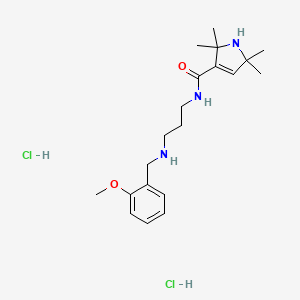

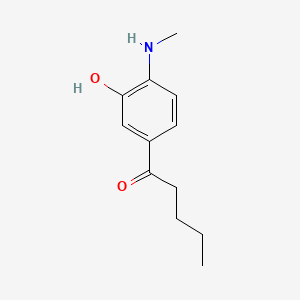
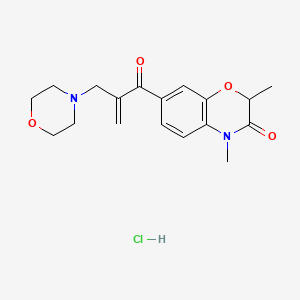

![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
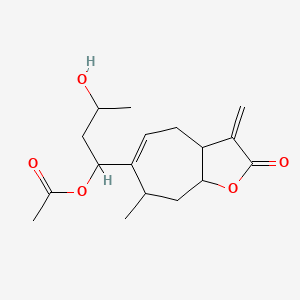
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
